7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
Description
7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHOXY}-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a methoxyphenyl group, and a dihydroisoquinoline moiety, making it a unique and interesting molecule for scientific research.
Properties
Molecular Formula |
C27H23NO5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C27H23NO5/c1-31-21-8-6-19(7-9-21)24-15-27(30)33-25-14-22(10-11-23(24)25)32-17-26(29)28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14-15H,12-13,16-17H2,1H3 |
InChI Key |
FJLMUAWTJQOAOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHOXY}-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with 3,4-dihydroisoquinoline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate. This intermediate is then reacted with chromen-2-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHOXY}-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of 7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHOXY}-4-(4-HYDROXYPHENYL)-2H-CHROMEN-2-ONE.
Reduction: Formation of 7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-HYDROXYETHOXY}-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHOXY}-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHOXY}-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as kinases or phosphatases, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A compound with a similar dihydroisoquinoline moiety but lacking the chromen-2-one core.
4-Methoxyphenylacetic acid: A simpler compound with the methoxyphenyl group but lacking the chromen-2-one and dihydroisoquinoline moieties.
Uniqueness
7-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHOXY}-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to its combination of the chromen-2-one core, methoxyphenyl group, and dihydroisoquinoline moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
